molecular formula C21H21N3O4S B2748888 2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893941-28-1

2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No. B2748888
CAS RN: 893941-28-1
M. Wt: 411.48
InChI Key: AVJKXWFGHITVDP-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Coordination Complexes

Novel coordination complexes with pyrazole-acetamide derivatives have been synthesized, highlighting the role of hydrogen bonding in self-assembly processes and the antioxidant activity of these complexes. The study involving the synthesis of these complexes provides insights into their structural characteristics and potential applications in materials science and biochemistry due to their significant antioxidant activity (Chkirate et al., 2019).

Chemoselective Acetylation

Research on chemoselective acetylation using immobilized lipase explores the optimization of processes for synthesizing intermediates crucial for antimalarial drugs. This study demonstrates the potential pharmaceutical applications of enzymes in synthesizing compounds with medical relevance (Magadum & Yadav, 2018).

Computational and Pharmacological Evaluation

The computational and pharmacological evaluation of heterocyclic derivatives, including oxadiazole and pyrazoles, for toxicity assessment and potential therapeutic applications in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, signifies the broad spectrum of research focusing on novel derivatives for various medical applications (Faheem, 2018).

Antioxidant Additives for Lubricating Oils

A study on the synthesis and evaluation of thiazoles as antioxidant additives for Egyptian lubricating oils indicates the potential industrial application of synthesized compounds in enhancing the performance and longevity of lubricants (Amer et al., 2011).

Crystal Structures and Computational Studies

The unexpected synthesis of novel 2-pyrone derivatives, including their crystal structures, Hirshfeld surface analysis, and computational studies, contributes to the understanding of molecular interactions and the potential design of new compounds with specific properties (Sebhaoui et al., 2020).

properties

IUPAC Name

2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-14-7-9-16(10-8-14)28-11-20(25)22-21-17-12-29(26,27)13-18(17)23-24(21)19-6-4-3-5-15(19)2/h3-10H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJKXWFGHITVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

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